Ethyl 2-(4-fluorophenyl)acetate
Overview
Description
Ethyl 2-(4-fluorophenyl)acetate is a chemical compound with the CAS Number: 587-88-2 . It has a molecular weight of 182.19 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 182.19 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Anti-Cancer Applications
Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a derivative of Ethyl 2-(4-fluorophenyl)acetate, has been synthesized and shown potent cytotoxic activity against human cancer cell lines, such as cervical, lung adenocarcinoma, and triple-negative breast cancer cells. It also exhibits potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Corrosion Inhibition
Ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, along with other chalcone derivatives, demonstrated high inhibition activities for mild steel corrosion in hydrochloric acid solution. Their adsorption on mild steel surfaces was found to follow the Langmuir adsorption model, indicating their utility in corrosion protection applications (Lgaz et al., 2017).
Green Chemistry in Pharmaceutical Education
In the context of green chemistry, Ethyl (4-phenylphenyl)acetate, a biaryl with anti-arthritic potential, was synthesized using green Suzuki coupling reactions with water as the primary solvent. This approach is designed to introduce undergraduate students to sustainable practices in pharmaceutical chemistry, demonstrating the application of this compound derivatives in developing greener synthesis methods for potential therapeutic agents (Costa et al., 2012).
Material Science and Molecular Structure Analysis
The structural analysis of adamantane derivatives, including ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(4-fluorophenyl)isothioureido]acetate, highlighted the impact of fluorine substitution on crystal packing and molecular interactions. Such studies are crucial for designing materials with desired properties, including pharmaceuticals (Al-Wahaibi et al., 2018).
Binding Studies with Human Serum Albumin
Thiosemicarbazone derivatives, including 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, have shown good anticancer and antibacterial activities. Their binding to human serum albumin (HSA) was extensively studied to understand the pharmacokinetic mechanisms, providing insights into how such compounds could be developed further for therapeutic use (Karthikeyan et al., 2016).
Safety and Hazards
The safety information for Ethyl 2-(4-fluorophenyl)acetate indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mechanism of Action
Target of Action
Ethyl 2-(4-fluorophenyl)acetate is a chemical compound that has been used as a precursor in condensation reactions with diamines . The primary targets of this compound are therefore the diamines involved in these reactions.
Mode of Action
The mode of action of this compound involves its interaction with diamines. In these reactions, this compound undergoes a C-C bond cleavage, leading to the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of benzimidazoles and perimidines . These compounds are known to have antimalarial properties, suggesting that this compound could indirectly affect the biochemical pathways related to malaria infection.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor in the synthesis of benzimidazoles and perimidines . These compounds have potential antimalarial properties, suggesting that this compound could have indirect antimalarial effects.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-fluorophenyl)acetate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in condensation reactions with diamines, leading to the synthesis of benzimidazoles and perimidines, which are compounds with potential antimalarial properties . Additionally, it undergoes oxidative cross-coupling with indoles, a reaction that involves dioxygen activation . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been studied for its cytotoxic effects on cancer cell lines. For example, a derivative of this compound, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, has shown significant anticancer activity against the HCT 116 cell line . This suggests that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can participate in free radical reactions, such as free radical bromination, where it interacts with N-bromosuccinimide (NBS) to form a succinimidyl radical . This radical can then remove a hydrogen atom from the benzylic position of this compound, leading to the formation of a benzylic radical. This process highlights the compound’s ability to undergo radical reactions, which can influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. For instance, it has been observed that the compound can undergo oxidative degradation, which may affect its long-term stability and efficacy . Additionally, the cytotoxic effects of its derivatives on cancer cell lines suggest that prolonged exposure can lead to significant cellular changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, the cytotoxicity of its derivatives against cancer cell lines indicates that there is a threshold beyond which the compound becomes harmful . This highlights the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo oxidative cross-coupling reactions, which involve the activation of dioxygen . This reaction is facilitated by enzymes that catalyze the formation of reactive oxygen species, leading to the oxidation of the compound. Additionally, the compound’s interaction with diamines in condensation reactions suggests its involvement in the synthesis of biologically active molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s physicochemical properties, such as its lipophilicity, influence its distribution and accumulation in different tissues . This can affect its localization and efficacy in biochemical processes.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with enzymes involved in oxidative reactions suggests that it may localize to organelles such as mitochondria, where reactive oxygen species are generated . This localization can enhance its efficacy in biochemical reactions and therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJHHAOVXQCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207400 | |
Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-88-2 | |
Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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